molecular formula C20H16F2N4O3S B2638257 2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903270-18-8

2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2638257
CAS No.: 903270-18-8
M. Wt: 430.43
InChI Key: MSHOAKKCDOOYPR-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes fluorine atoms, an indolinyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Indolin-1-yl Intermediate: The synthesis begins with the preparation of the indolin-1-yl intermediate. This can be achieved through the reaction of indole with appropriate reagents to introduce the oxoethyl group.

    Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This is usually done by reacting a hydrazide with carbon disulfide and an appropriate base, followed by cyclization.

    Thioether Linkage: The oxadiazole intermediate is then reacted with the indolin-1-yl intermediate to form the thioether linkage.

    Final Coupling: The final step involves coupling the resulting intermediate with 2,6-difluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolin-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indolin-1-yl ketones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of fluorinated benzamides and oxadiazole-containing molecules.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indolin-1-yl group and oxadiazole ring are likely to play key roles in binding to proteins or enzymes, thereby modulating their activity. The fluorine atoms may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-(2-(indolin-1-yl)ethyl)benzamide: Lacks the oxadiazole ring, which may reduce its biological activity.

    N-(5-(2-(indolin-1-yl)-2-oxoethyl)-1,3,4-oxadiazol-2-yl)benzamide: Does not have fluorine atoms, potentially affecting its stability and reactivity.

Uniqueness

The presence of both fluorine atoms and the oxadiazole ring in 2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide makes it unique. These features contribute to its enhanced stability, reactivity, and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3S/c21-13-5-3-6-14(22)18(13)19(28)23-10-16-24-25-20(29-16)30-11-17(27)26-9-8-12-4-1-2-7-15(12)26/h1-7H,8-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHOAKKCDOOYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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